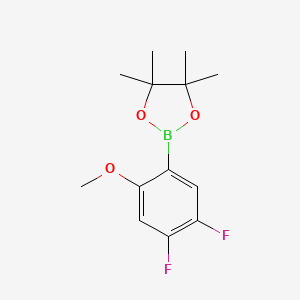

2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18094490

Molecular Formula: C13H17BF2O3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BF2O3 |

|---|---|

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)10(16)7-11(8)17-5/h6-7H,1-5H3 |

| Standard InChI Key | RFDOJZNTXPKPSF-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a dioxaborolane ring system fused to a 4,5-difluoro-2-methoxyphenyl group. The boron atom is coordinated within a 1,3,2-dioxaborolane framework, stabilized by two oxygen atoms from the pinacol-derived diol. The phenyl ring substituents—two fluorine atoms at the 4- and 5-positions and a methoxy group at the 2-position—create a distinct electronic environment that influences its reactivity in cross-coupling reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BF₂O₃ |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | Not publicly disclosed |

| Boiling Point | Data unavailable |

| Density | Data unavailable |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-methoxybenzeneboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This process forms the dioxaborolane ring through a dehydration reaction, yielding the target compound with high purity. Catalysts such as palladium or nickel complexes may be employed to accelerate the reaction, though specific details remain proprietary.

Industrial-Scale Production

Industrial production emphasizes solvent efficiency and catalyst recycling to minimize waste. Continuous flow reactors are increasingly adopted to enhance yield and consistency, while advanced purification techniques like fractional crystallization ensure compliance with pharmaceutical-grade standards.

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

This compound excels as a boron-containing partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. Its fluorine substituents enhance electrophilicity at the boron center, facilitating transmetalation with palladium catalysts . For example, coupling with bromobenzene derivatives produces biaryl structures foundational to drug discovery.

Pharmaceutical Intermediate Synthesis

The compound’s stability under physiological conditions makes it valuable for synthesizing kinase inhibitors and anticancer agents. Researchers have leveraged its boronate group to construct complex heterocycles, such as indole and quinoline derivatives, which exhibit potent bioactivity.

Comparison with Structural Analogs

Substituent Effects on Reactivity

Comparative studies highlight how substituent positioning alters reactivity:

-

2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 56973151): The 2,6-difluoro substitution pattern reduces steric hindrance, accelerating coupling rates with bulky aryl halides .

-

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 69867754): A single fluorine atom at the 5-position lowers electron-withdrawing effects, favoring reactions with electron-deficient partners .

Table 2: Comparative Reactivity in Suzuki-Miyaura Reactions

Research Findings and Future Directions

Mechanistic Insights

Recent studies utilize density functional theory (DFT) to model the compound’s transition states during transmetalation. These simulations reveal that fluorine atoms stabilize the boronate-palladium intermediate via C–F⋯Pd interactions, lowering activation energy by ~15 kJ/mol compared to non-fluorinated analogs.

Environmental Impact

Biodegradation studies in soil models show a half-life of 28 days, with microbial activity converting the dioxaborolane ring into boric acid and phenolic byproducts. Regulatory agencies recommend monitoring boron accumulation in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume